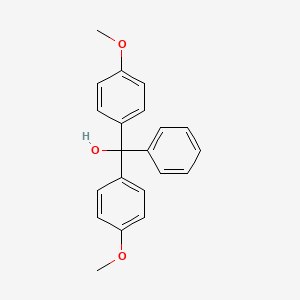

4,4'-Dimethoxytrityl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESTYUYENKNHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193617 | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-35-8 | |

| Record name | 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxytrityl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Synthesis: A Technical Guide to the Role of 4,4'-Dimethoxytrityl Alcohol in Organic Chemistry

For Immediate Release

In the intricate world of organic synthesis, where precision and control are paramount, protecting groups serve as indispensable tools for the selective modification of complex molecules. Among these, the 4,4'-Dimethoxytrityl (DMT) group, derived from 4,4'-Dimethoxytrityl alcohol, stands out as a cornerstone, particularly in the automated synthesis of oligonucleotides, the building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the role of this compound, its application as a protecting group, and the associated experimental methodologies for researchers, scientists, and professionals in drug development.

Core Function: A Sterically Hindered and Acid-Labile Guardian

This compound serves as the precursor to the 4,4'-Dimethoxytrityl (DMT) protecting group. In its activated form, typically as 4,4'-Dimethoxytrityl chloride (DMT-Cl), it is widely employed to selectively protect primary hydroxyl groups in poly-hydroxylated compounds like nucleosides, carbohydrates, and some amino acids.[1][2][3] The efficacy of the DMT group stems from two key properties:

-

Steric Hindrance: The bulky nature of the trityl group with its three phenyl rings provides significant steric hindrance. This bulkiness allows for the preferential reaction with the less sterically hindered primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group, a critical factor in directing the chain elongation during oligonucleotide synthesis.[4]

-

Acid Lability: The two electron-donating methoxy groups on the phenyl rings stabilize the resulting carbocation upon cleavage.[1] This makes the DMT group highly susceptible to removal under mild acidic conditions, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA), while remaining stable to the basic and neutral conditions encountered in subsequent reaction steps.[5] This orthogonal stability is fundamental to the success of multi-step synthetic strategies.[5]

The cleavage of the DMT group yields a highly colored orange dimethoxytrityl cation, which allows for the real-time spectrophotometric monitoring of reaction completion and the efficiency of each coupling cycle in automated synthesis.[6]

Central Role in Oligonucleotide Synthesis: The Phosphoramidite Method

The most prominent application of the DMT group is in the solid-phase synthesis of oligonucleotides via the phosphoramidite method. This cyclical process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The DMT group is essential for protecting the 5'-hydroxyl of the incoming nucleoside phosphoramidite.

The synthesis cycle can be broken down into four key steps:

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction. This is achieved by treating the support with an acidic solution.[6][7]

-

Coupling: The next nucleoside phosphoramidite, with its 5'-hydroxyl group protected by a DMT group, is activated and reacts with the free 5'-hydroxyl of the support-bound nucleoside. This forms a phosphite triester linkage.[6]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would lead to deletion mutations, a capping step is performed. This is typically achieved by acetylation with acetic anhydride and N-methylimidazole.[8]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

An In-depth Technical Guide on the Mechanism of 5'-Hydroxyl Protection by the DMT Group

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, serving as a temporary protecting group for the 5'-hydroxyl function of nucleosides. Its widespread use is attributed to its specific properties that allow for the controlled and efficient stepwise assembly of DNA and RNA chains. This technical guide provides a comprehensive overview of the mechanism of DMT protection, including its application, quantitative parameters, and detailed experimental protocols.

Core Mechanism of 5'-Hydroxyl Protection

The primary role of the DMT group is to prevent the 5'-hydroxyl of a nucleoside from participating in unwanted side reactions during the phosphoramidite coupling step in oligonucleotide synthesis. The selection of the DMT group is based on a combination of factors that make it ideally suited for this purpose.

The bulky nature of the DMT group leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of a nucleoside.[1][2] This steric selectivity is crucial for ensuring the correct regiochemistry during the synthesis of phosphoramidite monomers. The reaction involves the treatment of a nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a non-nucleophilic base, such as pyridine, which also acts as the solvent.[3]

A key feature of the DMT group is its lability under mild acidic conditions.[1] This allows for its quantitative removal at the beginning of each synthesis cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction. This deprotection, or detritylation, is typically achieved using a dilute solution of a strong acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane.[1] The acid protonates the ether oxygen of the DMT ether, leading to the formation of a resonance-stabilized and intensely colored carbocation (the trityl cation) and the free 5'-hydroxyl group.[3][4]

The bright orange color of the DMT cation provides a significant advantage in automated solid-phase synthesis.[1] The intensity of this color can be measured spectrophotometrically in real-time to quantify the efficiency of the preceding coupling step.[1][3] This allows for immediate feedback on the performance of the synthesis. Furthermore, the DMT group is stable under the basic conditions required for the removal of other protecting groups, such as the benzoyl groups on the exocyclic amines of the nucleobases, making it an integral part of an orthogonal protection strategy.[1]

Quantitative Data Summary

The efficiency and kinetics of the DMT protection and deprotection steps are critical for the successful synthesis of high-purity oligonucleotides. The following tables summarize key quantitative data related to these processes.

| Parameter | Value/Condition | Reference |

| DMT Protection (Tritylation) | ||

| DMT-Cl Equivalents | 1.05 - 1.3 | [5][6] |

| Reaction Time | 2 - 4 hours | [1] |

| Typical Yield | 70 - 90% | [5][6] |

| Solvent | Anhydrous Pyridine | [1][3] |

| DMT Deprotection (Detritylation) | ||

| Reagent | 3% Dichloroacetic Acid (DCA) in Dichloromethane | [1] |

| 3% Trichloroacetic Acid (TCA) in Dichloromethane | [1] | |

| 80% Acetic Acid | [1][7] | |

| Reaction Time (DCA/TCA) | Rapid and quantitative within minutes | [1] |

| Reaction Time (80% Acetic Acid) | 20 - 30 minutes | [1][7] |

| Monitoring Wavelength (DMT cation) | 495 nm | [3] |

| Deprotection Reagent | Concentration | Typical Depurination Half-Time (N-benzoyl-dA-CPG) | Reference |

| Dichloroacetic Acid (DCA) | 3% in CH2Cl2 | 1.3 hours | [8] |

| Dichloroacetic Acid (DCA) | 15% in CH2Cl2 | Significantly less than 3% DCA | [8] |

| Trichloroacetic Acid (TCA) | 3% in CH2Cl2 | Less than 15% DCA | [8] |

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of DMT protection in oligonucleotide synthesis.

Materials:

-

Thymidine

-

4,4'-dimethoxytrityl chloride (DMT-Cl)

-

Dry pyridine

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, quench it by adding methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-thymidine as a white foam.[1]

Materials:

-

Lyophilized DMT-on oligonucleotide

-

80% acetic acid in water

-

3 M sodium acetate solution

-

Ethanol (or isopropanol for short oligonucleotides)

-

Nuclease-free water

Procedure:

-

Dissolve the dried DMT-on oligonucleotide in 80% acetic acid. A typical volume is 30 µL per ODU of oligonucleotide.[7]

-

Incubate the solution at room temperature for 20-30 minutes.[7][9]

-

Add 3 M sodium acetate solution (e.g., 5 µL per ODU).[7]

-

Precipitate the oligonucleotide by adding ethanol (e.g., 100 µL per ODU). For oligonucleotides shorter than 15 bases, isopropanol may be used to ensure complete precipitation.[7]

-

Vortex the mixture and store at refrigerator or freezer temperatures for about 30 minutes.

-

Centrifuge at high speed for 5 minutes to pellet the detritylated oligonucleotide.

-

Carefully remove the supernatant containing the dimethoxytritanol byproduct.

-

Wash the pellet with ethanol, centrifuge again, and dry the purified oligonucleotide.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involved in the use of the DMT protecting group.

Caption: Mechanism of 5'-hydroxyl protection with the DMT group.

Caption: Acid-catalyzed detritylation of a 5'-DMT protected oligonucleotide.

Caption: Solid-phase oligonucleotide synthesis cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. atdbio.com [atdbio.com]

- 4. biotage.com [biotage.com]

- 5. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

4,4'-Dimethoxytrityl alcohol CAS number and properties

An In-depth Technical Guide to 4,4'-Dimethoxytrityl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (DMT-OH), a critical reagent in modern organic synthesis, particularly in the realm of nucleoside and oligonucleotide chemistry. We will delve into its fundamental properties, synthesis, and applications, with a focus on its role as a precursor to the widely used 4,4'-Dimethoxytrityl (DMT) protecting group.

Core Properties and Identifiers

This compound, also known as bis(4-methoxyphenyl)phenylmethanol, is a white solid organic compound.[1] Its structure features a central carbinol group attached to one phenyl and two 4-methoxyphenyl rings. This structure is the basis for the DMT group, which is instrumental in protecting hydroxyl groups during complex chemical syntheses.[2][]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 40615-35-8[1][2][4] |

| Molecular Formula | C₂₁H₂₀O₃[1][2][] |

| IUPAC Name | bis(4-methoxyphenyl)(phenyl)methanol[2][] |

| InChI Key | XESTYUYENKNHHR-UHFFFAOYSA-N[4] |

| SMILES | COC1=CC=C(C=C1)C(O)(C2=CC=CC=C2)C3=CC=C(OC=C3)OC |

| Synonyms | 4-Methoxy-α-(4-methoxyphenyl)-α-phenylbenzenemethanol, Bis(4-methoxyphenyl)phenylmethanol, Phenylbis(4-methoxyphenyl)methanol[] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 320.38 g/mol [2][][5] |

| Melting Point | 75-76 °C[1][5] |

| Boiling Point | 488.0 ± 45.0 °C at 760 mmHg (Predicted)[1][5] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted)[1][5] |

| Flash Point | 248.9 °C[1][6] |

| Solubility | Slightly soluble in Chloroform and Methanol[5][6] |

| pKa | 12.87 ± 0.29 (Predicted)[5][6] |

| Storage | -20°C Freezer, under inert atmosphere[5][6] |

Applications in Synthesis

The primary significance of this compound lies in its role as the precursor to the 4,4'-Dimethoxytrityl (DMT) protecting group.[4] This group is a cornerstone of solid-phase oligonucleotide synthesis, a technology fundamental to genomics, diagnostics, and therapeutics.

The DMT group is prized for its ability to selectively protect the 5'-hydroxyl group of nucleosides.[2][7] Its key features include:

-

Ease of Introduction: It can be readily attached to the primary 5'-hydroxyl group.

-

Stability: It is stable to the basic conditions used during the coupling steps of oligonucleotide synthesis.

-

Acid Lability: It can be removed quickly and cleanly under mild acidic conditions, allowing for the stepwise addition of nucleotide monomers.[4]

The workflow for utilizing DMT-OH in nucleoside protection is a two-step process. First, DMT-OH is converted to its chloride form, 4,4'-Dimethoxytrityl chloride (DMT-Cl). DMT-Cl then serves as the active agent for protecting the hydroxyl group of a nucleoside.

Experimental Protocols

Preparation of 4,4'-Dimethoxytrityl chloride (DMT-Cl) from DMT-OH

This protocol describes a method to activate this compound to its more reactive chloride form, which is essential for the subsequent protection reaction.

Materials:

-

This compound (DMT-OH)

-

Acetyl chloride (AcCl) or Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Rotary evaporator

-

Schlenk line or similar apparatus for inert atmosphere operations

Procedure:

-

Dry the DMT-OH by co-evaporation with anhydrous toluene (2-3 times) under reduced pressure using a rotary evaporator.

-

Dissolve the dried DMT-OH in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetyl chloride or thionyl chloride to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Co-evaporate the residue with anhydrous toluene twice to remove residual pyridine.

-

The resulting DMT-Cl is often used directly in the next step without further purification. If necessary, it can be recrystallized from toluene-hexane.[8]

Protection of a Nucleoside's 5'-Hydroxyl Group

This protocol details the standard procedure for attaching the DMT group to the primary hydroxyl of a nucleoside.

Materials:

-

Nucleoside (e.g., thymidine)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dry the nucleoside by co-evaporation with anhydrous pyridine (2-3 times).

-

Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.

-

Add 1.05 to 1.2 equivalents of DMT-Cl to the solution.[8] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly for less reactive secondary alcohols.

-

Stir the reaction at room temperature for 2-4 hours. The reaction should be monitored by TLC (e.g., using a 9:1 DCM:MeOH eluent).[8]

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the pure 5'-O-DMT-protected nucleoside.

Deprotection (Detritylation) of the 5'-Hydroxyl Group

The removal of the DMT group is a critical step in the cycle of solid-phase oligonucleotide synthesis.

Materials:

-

5'-O-DMT-protected nucleoside

-

Dichloromethane (DCM) or Acetonitrile

-

3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in DCM

Procedure:

-

Dissolve the 5'-O-DMT-protected nucleoside in DCM.

-

Add the solution of 3% TCA or DCA in DCM. The solution will immediately turn a characteristic bright orange-red color due to the formation of the dimethoxytrityl cation.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-2 minutes.

-

Quench the reaction by adding a base, such as pyridine or by washing with a saturated aqueous NaHCO₃ solution.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the deprotected nucleoside.

The mechanism of this acid-catalyzed deprotection proceeds through the formation of a highly stable dimethoxytrityl carbocation. This stability is due to the extensive delocalization of the positive charge across the three aromatic rings, which is enhanced by the electron-donating methoxy groups.[4]

Conclusion

This compound is a pivotal molecule in the field of synthetic organic chemistry. While its direct applications are limited, its role as the stable precursor to the indispensable DMT protecting group solidifies its importance. The protocols and properties outlined in this guide underscore its utility and provide a technical foundation for researchers and professionals in drug development and biotechnology, enabling the precise and efficient synthesis of complex biomolecules like DNA and RNA.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (40615-35-8) for sale [vulcanchem.com]

- 4. This compound | 40615-35-8 | Benchchem [benchchem.com]

- 5. This compound CAS#: 40615-35-8 [chemicalbook.com]

- 6. Cas 40615-35-8,this compound | lookchem [lookchem.com]

- 7. innospk.com [innospk.com]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of the Trityl Group: A Technical Guide to its Historical Development and Application in Chemistry

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl group, universally known in the chemistry community as the trityl (Tr) group, represents a cornerstone in the art of chemical synthesis. Its introduction over a century ago marked a pivotal moment in the development of protecting group chemistry, enabling chemists to achieve unprecedented control over complex molecular architectures. This in-depth technical guide explores the historical evolution of the trityl protecting group, from its serendipitous discovery to its sophisticated applications in modern drug development and biotechnology. We will delve into the quantitative aspects of its stability and lability, provide detailed experimental protocols, and illustrate key concepts with logical diagrams.

A Serendipitous Discovery and the Dawn of a New Era in Protecting Group Chemistry

The story of the trityl group begins not with the intention of creating a protecting group, but with the groundbreaking discovery of the first stable organic free radical. In 1900, Moses Gomberg, a chemist at the University of Michigan, was attempting to synthesize hexaphenylethane.[1][2] His experiments, however, yielded a surprisingly reactive and colored solution, which he correctly identified as the triphenylmethyl radical.[1][2] This discovery challenged the prevailing theory of carbon's invariable tetravalency and laid the foundation for the field of radical chemistry.[2][3]

It was not until the 1920s that the synthetic utility of the trityl group was fully realized. The German chemist Burckhardt Helferich and his colleagues were the first to report the use of trityl chloride (triphenylmethyl chloride) for the selective protection of the primary hydroxyl group in sugars. They astutely recognized that the significant steric bulk of the three phenyl rings directed the reaction preferentially to the least sterically hindered primary alcohol, a principle that remains fundamental to its use today. This pioneering work in carbohydrate chemistry opened the door to the regioselective modification of polyfunctional molecules, a previously formidable challenge.

The Chemistry of the Trityl Group: Protection and Deprotection

The utility of the trityl group stems from its unique combination of steric bulk and electronic properties. It is typically introduced by reacting an alcohol, amine, or thiol with trityl chloride in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[4][5] The reaction proceeds via an S\textsubscript{N}1 mechanism, favored by the formation of the highly stable trityl cation.[5][6]

The deprotection of trityl ethers is most commonly achieved under acidic conditions.[4][5] The exceptional stability of the trityl cation allows for the use of a wide range of acids, from strong acids like trifluoroacetic acid (TFA) to milder reagents such as acetic acid or formic acid.[4][5] This tunable lability is a key feature of the trityl group, enabling its selective removal in the presence of other acid-sensitive protecting groups.[7]

Tuning the Lability: The Rise of Substituted Trityl Groups

A significant advancement in trityl chemistry was the development of substituted trityl groups, which allowed for fine-tuning of their acid lability. The introduction of electron-donating methoxy groups at the para-positions of the phenyl rings increases the stability of the trityl cation, thereby accelerating the rate of acidic cleavage.[2][7] This led to the development of the 4-methoxytrityl (MMT), 4,4'-dimethoxytrityl (DMT), and 4,4',4''-trimethoxytrityl (TMT) groups.[7]

The DMT group, in particular, has become indispensable in the automated solid-phase synthesis of oligonucleotides.[5] Its lability under very mild acidic conditions allows for its removal from the 5'-hydroxyl group of a growing DNA or RNA chain without causing cleavage of the acid-sensitive linkages to the solid support or removal of other protecting groups.[8][9]

| Protecting Group | Abbreviation | Structure | Relative Rate of Acidic Cleavage | Typical Deprotection Conditions |

| Trityl | Tr | C(C₆H₅)₃ | 1 | 80% Acetic Acid |

| 4-Methoxytrityl | MMT | (p-CH₃OC₆H₄)(C₆H₅)₂C | ~10-30 | 1-3% Trichloroacetic Acid in CH₂Cl₂ |

| 4,4'-Dimethoxytrityl | DMT | (p-CH₃OC₆H₄)₂(C₆H₅)C | ~100-300 | 3% Dichloroacetic Acid in CH₂Cl₂ |

| 4,4',4''-Trimethoxytrityl | TMT | (p-CH₃OC₆H₄)₃C | >1000 | Very Mild Acid (e.g., 80% Acetic Acid, short time) |

Table 1: Comparison of the relative acid lability of common trityl protecting groups.

Applications in Synthesis

The unique properties of the trityl group and its derivatives have led to their widespread use in various areas of chemical synthesis.

Carbohydrate Chemistry

As the first field to benefit from trityl protection, carbohydrate chemistry continues to rely on its high regioselectivity for primary hydroxyl groups.[6][10] This allows for the selective modification of other positions on the sugar ring, a crucial step in the synthesis of complex oligosaccharides and glycoconjugates.[11]

Nucleoside and Oligonucleotide Chemistry

The development of the DMT group revolutionized the synthesis of DNA and RNA.[5] In automated solid-phase synthesis, the DMT group protects the 5'-hydroxyl of the incoming nucleoside phosphoramidite.[9] After coupling, the DMT group is removed with a mild acid, allowing the next nucleotide to be added. This cycle is repeated to build the desired oligonucleotide sequence.[9]

Peptide Chemistry

In peptide synthesis, the trityl group is used to protect the side chains of certain amino acids, such as cysteine, histidine, asparagine, and glutamine.[12][13][14] Its steric bulk can also help to prevent aggregation of the growing peptide chain during solid-phase synthesis.[15] The varying acid lability of different trityl derivatives allows for orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others.[1][16]

| Substrate | Protecting Group | Deprotection Conditions | Yield (%) | Reference |

| 5'-O-DMT-2'-deoxyuridine | DMT | 80% Acetic Acid, RT, 20 min | ~90 | [17] |

| N-Trityl-amino acid methyl ester | Tr | 1 N LiOH in MeOH/water | >90 | [18] |

| 6-O-Trityl-α-D-glucopyranoside | Tr | 80% Acetic Acid, 60-80°C, 2-4 h | High | [11] |

| Cys(Trt) on resin | Tr | 95% TFA, 2.5% H₂O, 2.5% TIS | High | [2] |

Table 2: Examples of Deprotection Conditions for Trityl-Protected Substrates.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of trityl groups.

General Protocol for the Tritylation of a Primary Alcohol

Materials:

-

Alcohol (1.0 mmol)

-

Trityl chloride (1.1 mmol)

-

Anhydrous pyridine (5 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trityl ether.[5]

General Protocol for the Acid-Catalyzed Deprotection of a Trityl Ether

Materials:

-

Trityl ether (1.0 mmol)

-

80% aqueous acetic acid (10 mL)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl ether (1.0 mmol) in 80% aqueous acetic acid (10 mL) in a round-bottom flask.

-

Stir the solution at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and the lability of the trityl group.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene (2 x 10 mL) to remove residual acetic acid.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[11][17]

Note on Scavengers: During acid-catalyzed deprotection, the liberated trityl cation can act as an electrophile and react with nucleophilic functionalities within the molecule. To prevent this, a scavenger such as triisopropylsilane (TIS) is often added to the reaction mixture, especially in peptide synthesis.[2]

Synthesis of 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

Materials:

-

Anisole

-

Benzotrichloride

-

Lewis acid (e.g., aluminum chloride)

-

Dichloromethane (DCM)

-

Acetyl chloride

-

n-Heptane

-

Ice

Procedure:

-

In a reaction vessel, combine anisole and a chlorinated solvent such as dichloromethane.

-

Cool the mixture and slowly add a Lewis acid (e.g., aluminum chloride).

-

Add benzotrichloride dropwise to the reaction mixture while maintaining a low temperature (0-5 °C).

-

Allow the reaction to stir for several hours at a slightly elevated temperature (25-30 °C).

-

Pour the reaction mixture into ice-water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Distill off the dichloromethane to obtain a concentrated organic layer.

-

To the anhydrous organic layer, add acetyl chloride and heat the mixture (e.g., 40 °C) for several hours.

-

After the reaction is complete, distill off the dichloromethane to obtain a residue.

-

Redissolve the residue in a minimal amount of dichloromethane and add n-heptane to precipitate the product.

-

Cool the mixture to 0-5 °C, maintain for a couple of hours, and then filter to obtain solid 4,4'-dimethoxytrityl chloride. The product can be further purified by recrystallization.[3]

Conclusion

From its unexpected discovery as a stable free radical to its indispensable role in the synthesis of complex biomolecules, the trityl group has had a profound and lasting impact on organic chemistry. Its steric bulk, coupled with the tunable acid lability of its derivatives, provides chemists with a powerful and versatile tool for the selective protection of hydroxyl, amino, and thiol groups. The historical development of the trityl group is a testament to the ingenuity of chemists in harnessing fundamental discoveries for practical applications. As the demands for more complex and precisely engineered molecules in fields such as medicine and materials science continue to grow, the enduring legacy of the trityl group is certain to continue.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]

- 4. 4,4'-Dimethoxytrityl Chloride | 40615-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]

- 9. WO2022175211A1 - Process for the de-tritylation of oligonucleotides - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Solid-phase peptide synthesis using N<sup>α</sup>-trityl-ami | REDI [redi.cedia.edu.ec]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. benchchem.com [benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. digital.csic.es [digital.csic.es]

The Resonating Stability of the Dimethoxytrityl Cation: A Linchpin in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMT) cation is a cornerstone of modern synthetic chemistry, particularly in the automated synthesis of oligonucleotides, which are pivotal in various therapeutic and diagnostic applications. Its remarkable stability, despite being a carbocation, is a consequence of extensive resonance delocalization across its three aromatic rings. This inherent stability allows for its use as a temporary protecting group for the 5'-hydroxyl function of nucleosides. The bright orange color of the DMT cation upon its acid-catalyzed removal serves as a convenient visual and spectrophotometric marker for monitoring the efficiency of each coupling step in solid-phase oligonucleotide synthesis. Understanding the fine balance of factors that govern the stability and reactivity of this cation is paramount for optimizing synthetic protocols, minimizing side reactions such as depurination, and ultimately ensuring the integrity of the final drug product.

Quantitative Analysis of DMT Cation Stability

The stability of the dimethoxytrityl cation is a quantifiable property, influenced by the acidic conditions required for its removal (detritylation) from the protected nucleoside. Key parameters such as the half-life of detritylation and the rate of the competing depurination side reaction are critical for process optimization.

| Parameter | Value | Conditions | Analytical Method |

| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ | Perchloric acid | Spectrophotometry (498 nm)[1] |

| UV-Vis Absorbance Maximum (λmax) | 498 - 500 nm | Acidic solution | UV-Vis Spectroscopy[1][2] |

| Mass-to-Charge Ratio (m/z) | 303.139 Da (monoisotopic) | Mass Spectrometry | ESI-MS, MALDI-TOF[3][4] |

Table 1: Spectroscopic and Mass Spectrometric Properties of the DMT Cation. These values are fundamental for the quantitative monitoring of the detritylation step in oligonucleotide synthesis.

| Substrate | Acid Condition | Detritylation Half-life (t½) | Depurination Half-life (t½) of dA |

| DMT-dG-pT-CPG | 3% Dichloroacetic Acid (DCA) in Dichloromethane | ~ 15 seconds | 1.48 ± 0.17 hours |

| DMT-dG-pT-CPG | 15% Dichloroacetic Acid (DCA) in Dichloromethane | < 5 seconds | 0.63 ± 0.08 hours |

| DMT-dG-pT-CPG | 3% Trichloroacetic Acid (TCA) in Dichloromethane | < 5 seconds | 0.39 ± 0.07 hours |

| DMT-[17mer]-CPG | 3% Dichloroacetic Acid (DCA) in Dichloromethane | ~ 45 seconds | - |

| DMT-[17mer]-CPG | 15% Dichloroacetic Acid (DCA) in Dichloromethane | ~ 15 seconds | - |

| DMT-[17mer]-CPG | 3% Trichloroacetic Acid (TCA) in Dichloromethane | ~ 10 seconds | - |

Table 2: Comparative Kinetics of Detritylation and Depurination. This data highlights the trade-off between rapid, complete detritylation and the increased risk of depurination with stronger acidic conditions. The rate of detritylation is also influenced by the length and sequence of the oligonucleotide.[5][6]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of DMT cation stability and its impact on oligonucleotide synthesis.

Protocol 1: Spectrophotometric Quantification of DMT Cation

This protocol allows for the determination of the yield of each coupling step in solid-phase oligonucleotide synthesis by quantifying the amount of DMT cation released.

Materials:

-

Acidic detritylation solution (e.g., 3% TCA or DCA in a suitable solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect the eluate from the detritylation step of the synthesis cycle.

-

Dilute the eluate to a known volume with the detritylation solution to ensure the absorbance is within the linear range of the spectrophotometer.

-

Measure the absorbance of the solution at the λmax of the DMT cation (typically 498-500 nm).[1][2]

-

Calculate the concentration of the DMT cation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (70,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[1]

-

The amount of DMT cation released is directly proportional to the coupling efficiency of the preceding step.

Protocol 2: Measurement of Detritylation Kinetics

This experiment determines the rate of removal of the DMT group under specific acidic conditions.

Materials:

-

DMT-protected nucleoside bound to a solid support (e.g., CPG beads)

-

Acidic detritylation solution of known concentration

-

Quenching solution (e.g., a basic solution or a solvent to dilute the acid)

-

HPLC system with a UV detector

-

Timer

Procedure:

-

Prepare a series of reaction vials, each containing a known amount of the DMT-protected solid support.

-

At time zero, add the acidic detritylation solution to the first vial and start the timer.

-

At defined time intervals, quench the reaction in each vial by adding the quenching solution.

-

Cleave the nucleoside from the solid support using standard procedures (e.g., ammonium hydroxide treatment).

-

Analyze the supernatant from each time point by HPLC to quantify the amount of detritylated product versus the remaining DMT-protected starting material.

-

Plot the percentage of detritylated product against time to determine the reaction rate and the half-life (t½) of the detritylation reaction.[5]

Protocol 3: Depurination Assay

This protocol quantifies the extent of the undesirable cleavage of the glycosidic bond between the purine base and the sugar backbone during acid treatment.

Materials:

-

Oligonucleotide containing purine bases (adenine and guanine)

-

Acidic solution for treatment

-

Enzymes for oligonucleotide digestion (e.g., snake venom phosphodiesterase and alkaline phosphatase)

-

HPLC system with a UV detector

-

Internal standard (e.g., a stable nucleoside like thymidine)

Procedure:

-

Incubate a known amount of the oligonucleotide with the acidic solution for a specific period.

-

Neutralize the solution to stop the depurination reaction.

-

Digest the treated oligonucleotide to its constituent nucleosides using a cocktail of enzymes.

-

Analyze the resulting nucleoside mixture by HPLC.

-

Quantify the amount of each nucleoside by comparing the peak areas to those of a known standard. The decrease in the amount of purine nucleosides relative to the internal standard indicates the extent of depurination.[5][7]

Visualizing the Role of the DMT Cation

Logical diagrams created using Graphviz (DOT language) can effectively illustrate the chemical pathways and experimental workflows involving the dimethoxytrityl cation.

Caption: Acid-catalyzed removal of the DMT protecting group.

Caption: The central role of detritylation in oligonucleotide synthesis.

Caption: The undesirable depurination side reaction.

References

- 1. A simple and sensitive spectrophotometric method for the quantitative determination of solid supported amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. ajchem-a.com [ajchem-a.com]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. glenresearch.com [glenresearch.com]

Synthesis of 4,4'-Dimethoxytrityl Chloride from 4,4'-Dimethoxytrityl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for converting 4,4'-dimethoxytrityl alcohol (DMTr-OH) to 4,4'-dimethoxytrityl chloride (DMTr-Cl). DMTr-Cl is a critical reagent in organic synthesis, most notably for the protection of the 5'-hydroxyl group of nucleosides in the automated solid-phase synthesis of DNA and RNA.[1][2][3] The purity and quality of DMTr-Cl are paramount for the successful synthesis of oligonucleotides used in various research, diagnostic, and therapeutic applications.[1] This document outlines detailed experimental protocols, presents quantitative data from various synthetic approaches, and provides a visual representation of the chemical transformation.

Chemical Synthesis Pathway

The conversion of this compound to 4,4'-dimethoxytrityl chloride is a chlorination reaction. Several chlorinating agents can be employed for this transformation, with acetyl chloride and oxalyl chloride being common choices. The general reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of DMTr-Cl from DMTr-OH.

Experimental Protocols

Two primary methods for the chlorination of this compound are detailed below. Strict anhydrous conditions are crucial for the success of these reactions to prevent the hydrolysis of the product and starting materials.[4][5]

Method 1: Chlorination using Acetyl Chloride

This protocol is adapted from established literature procedures for the synthesis of DMTr-Cl.[4][6]

Materials:

-

This compound (DMTr-OH)

-

Acetyl chloride (AcCl)

-

Anhydrous dichloromethane (DCM) or Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Heptane or n-Hexane

-

Ice-water bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

-

To this solution, add acetyl chloride (typically in molar excess).[4][6]

-

The reaction mixture is then stirred at a controlled temperature. Some protocols specify heating to around 40°C for 4 to 6 hours.[6]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure to yield a residue.[4]

-

The residue is redissolved in a minimal amount of dichloromethane.[6]

-

The product is precipitated by the addition of a non-polar solvent such as n-heptane or n-hexane.[6]

-

The mixture is cooled, often to 0-5°C, to facilitate complete crystallization.[6]

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.[4]

Method 2: Chlorination using Oxalyl Chloride

This method provides an alternative to using acetyl chloride and is also effective for the synthesis of DMTr-Cl.

Materials:

-

This compound (DMTr-OH)

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

The organic phase containing this compound from a preceding reaction step (e.g., Friedel-Crafts reaction followed by workup) is concentrated.[7]

-

To the concentrated solution in dichloromethane, add oxalyl chloride.[7]

-

The reaction is typically carried out under reflux for several hours (e.g., 6 hours).[7]

-

After the reaction is complete, the product is crystallized by the dropwise addition of petroleum ether.[7]

-

The mixture is cooled to induce crystallization, and the solid product is isolated by filtration.[7]

-

The crude product can be further purified by recrystallization from a mixture of dichloromethane and petroleum ether.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

| Parameter | Method 1 (Acetyl Chloride) | Method 2 (Oxalyl Chloride) | Reference |

| Starting Material | This compound | This compound | [6],[4],[7] |

| Chlorinating Agent | Acetyl Chloride | Oxalyl Chloride | [6],[4],[7] |

| Solvent | Dichloromethane or Benzene | Dichloromethane | [6],[4],[7] |

| Reaction Temperature | 40°C | Reflux | [6],[7] |

| Reaction Time | 4 - 6 hours | 6 hours | [6],[7] |

| Precipitating Solvent | n-Heptane or n-Hexane | Petroleum Ether | [6],[7] |

| Crystallization Temp. | 0 - 5°C | 15 - 30°C | [6],[7] |

| Product Quality | Value | Reference |

| Yield | 85-86% | [4] |

| Initial Purity (HPLC) | > 95% | [6] |

| Purity after Recrystallization (HPLC) | > 99% | [6] |

| Final Purity (Crude, HPLC) | 98.87% - 98.91% | [7] |

| Final Purity (Recrystallized, HPLC) | > 99.9% | [7] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified final product.

Figure 2: Workflow for the synthesis and purification of DMTr-Cl.

Conclusion

The synthesis of 4,4'-dimethoxytrityl chloride from its corresponding alcohol is a well-established and efficient process. The choice of chlorinating agent and reaction conditions can be adapted based on laboratory capabilities and desired purity levels. Adherence to anhydrous conditions and proper purification techniques are critical to obtaining high-purity DMTr-Cl suitable for its demanding applications in oligonucleotide synthesis. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,4'-Dimethoxytrityl chloride | 40615-36-9 | Benchchem [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. allindianpatents.com [allindianpatents.com]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]

- 7. CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google Patents [patents.google.com]

A Technical Guide to 4,4'-Dimethoxytrityl Alcohol: Properties and Applications in Synthesis

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. In the synthesis of complex biomolecules like oligonucleotides, the use of protecting groups is a cornerstone of success. Among these, the 4,4'-Dimethoxytrityl (DMT) group, derived from its precursor 4,4'-Dimethoxytrityl alcohol (DMT-OH), is indispensable for the selective protection of hydroxyl groups. This technical guide provides an in-depth overview of the key chemical properties of DMT-OH and its application in synthesis, particularly in the automated solid-phase synthesis of DNA and RNA.

Core Chemical and Physical Properties

This compound is a white solid that serves as the precursor to the widely used DMT protecting group.[1] Its chemical and physical characteristics are summarized below, providing essential data for its use in a laboratory setting.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₀O₃ | [1][][3][4] |

| Molecular Weight | 320.38 g/mol | [][4][5] |

| Melting Point | 75-76 °C | [1][4] |

| Boiling Point | 488.0 °C at 760 mmHg (Predicted) | [1][3][4] |

| Density | 1.151 g/cm³ (Predicted) | [1][3][4] |

| Appearance | White solid / Colourless Sticky Oil | [1][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |

| pKa | 12.87 ± 0.29 (Predicted) | [3][4] |

| Storage Conditions | -20°C Freezer, Under inert atmosphere | [][3][4] |

The Role of the DMT Group in Oligonucleotide Synthesis

The primary application of the DMT group is the protection of the 5'-hydroxyl group of nucleosides during the stepwise process of solid-phase oligonucleotide synthesis.[6][7] This protection is crucial to prevent unintended reactions at the 5'-position while the 3'-position is undergoing phosphitylation and coupling to the growing oligonucleotide chain.[8][9]

The DMT group is favored for several reasons:

-

Selectivity for Primary Alcohols : Due to its large and bulky nature, the DMT group reacts preferentially with the less sterically hindered 5'-primary hydroxyl group over the 3'-secondary hydroxyl group of a nucleoside.[9][10]

-

Acid Labile : The DMT group is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps of synthesis but can be rapidly and quantitatively removed under mild acidic conditions.[5][7] The two electron-donating methoxy groups on the phenyl rings stabilize the resulting carbocation, making the protecting group easier to remove compared to the parent trityl group.[5]

-

Spectroscopic Monitoring : The removal of the DMT group yields the dimethoxytrityl cation, which has a characteristic bright orange color and a strong UV absorbance around 500 nm.[11][12][13] This allows for real-time monitoring of the deprotection step and quantification of the coupling efficiency in each cycle of the synthesis.[13][14]

Caption: Chemical structure of this compound.

Experimental Protocols

The successful application of the DMT group in synthesis relies on well-defined protocols for its introduction (tritylation) and removal (detritylation).

Tritylation: Protection of the 5'-Hydroxyl Group

The protection of the 5'-hydroxyl group of a nucleoside is typically achieved using 4,4'-Dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine.[8]

General Methodology:

-

The desired nucleoside (with other reactive groups like exocyclic amines already protected) is dissolved in anhydrous pyridine.[8]

-

One equivalent of 4,4'-Dimethoxytrityl chloride is added to the solution.[8]

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction is quenched, and the 5'-O-DMT-nucleoside is purified, typically by silica gel chromatography.

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

Detritylation: Deprotection of the 5'-Hydroxyl Group

The removal of the DMT group is a critical step to free the 5'-hydroxyl for the subsequent coupling reaction. This is an acid-catalyzed cleavage.[7]

General Methodology:

-

The solid support-bound oligonucleotide with the 5'-DMT group is treated with a mild acid. Commonly used acids are dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[5]

-

The initial step is the protonation of the ether oxygen atom of the 4,4'-dimethoxytrityl ether.[5]

-

This is followed by the cleavage of the C-O bond, releasing the 5'-hydroxyl group and the stable 4,4'-dimethoxytrityl carbocation.[5]

-

The bright orange color of the carbocation allows for spectrophotometric quantification to determine the yield of the preceding coupling step.[12]

-

The solid support is then washed to remove the acid and the cleaved DMT cation before proceeding to the next coupling step.

Caption: The acid-catalyzed detritylation mechanism.

Conclusion

This compound is a cornerstone reagent in modern synthetic chemistry, particularly for the synthesis of oligonucleotides. Its properties are finely tuned to provide a robust protecting group that is both selective in its application and easily removable under mild conditions. The ability to monitor the synthesis progress through the characteristic color of the DMT cation further enhances its utility. A thorough understanding of the chemical properties and experimental protocols associated with DMT-OH is essential for any researcher or scientist working in the field of nucleic acid chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 3. Cas 40615-35-8,this compound | lookchem [lookchem.com]

- 4. This compound CAS#: 40615-35-8 [m.chemicalbook.com]

- 5. This compound | 40615-35-8 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4,4'-Dimethoxytrityl chloride | 40615-36-9 | Benchchem [benchchem.com]

- 8. atdbio.com [atdbio.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 12. Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?) | ScienceBlogs [scienceblogs.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. innospk.com [innospk.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the precise world of nucleoside chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, the strategic use of protecting groups is paramount. Among these, the 4,4'-dimethoxytrityl (DMT) group stands as an indispensable tool for the temporary protection of the 5'-hydroxyl group of nucleosides. Its unique combination of steric selectivity, acid lability, and the ability to be monitored in real-time has made it a cornerstone of modern DNA and RNA synthesis. This technical guide provides a comprehensive overview of the function, application, and experimental protocols associated with the DMT protecting group.

Core Function and Strategic Importance

The primary role of the DMT group is to selectively block the 5'-hydroxyl function of a nucleoside, preventing it from participating in unwanted side reactions during the phosphoramidite coupling step of oligonucleotide synthesis.[1] This strategy ensures the stepwise, directional elongation of the oligonucleotide chain in the 3' to 5' direction.[2][3]

The selection of the DMT group is based on several key properties:

-

Steric Selectivity : The bulky nature of the DMT group favors its reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of a nucleoside.[4]

-

Acid Lability : The DMT group is readily and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[1][4] This rapid deprotection step allows for efficient cycling in automated synthesis.

-

Real-Time Monitoring : Upon cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl cation.[1][3] The intensity of this color, which can be measured spectrophotometrically, provides a direct and quantitative assessment of the coupling efficiency at each step of the synthesis.[2][5]

-

Base Stability : The DMT group remains stable under the basic conditions required for the removal of other protecting groups, such as those on the nucleobases.[1]

Quantitative Data on Protection and Deprotection

The efficiency and kinetics of the addition and removal of the DMT group are critical for the overall yield and purity of the synthesized oligonucleotides. The following tables summarize key quantitative data.

| Parameter | Reagent/Conditions | Typical Reaction Time | Typical Yield | Notes |

| 5'-O-DMT Protection | 1.1 - 1.2 eq. DMT-Cl, Anhydrous Pyridine | 2 - 4 hours | >90% | Reaction progress is monitored by Thin Layer Chromatography (TLC). |

| Deprotection (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane | < 2 minutes | >99% | Faster detritylation but carries a higher risk of depurination, especially for purine-rich sequences.[6][7] |

| Deprotection (Detritylation) | 3% Dichloroacetic Acid (DCA) in Dichloromethane | 2 - 5 minutes | >99% | Slower detritylation rate compared to TCA, but with a reduced risk of depurination.[6] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of the DMT protecting group.

Protocol 1: 5'-O-DMT Protection of Thymidine

This protocol describes the addition of the DMT group to the 5'-hydroxyl of thymidine.

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMT-Cl (1.1 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a few milliliters of cold methanol.

-

Remove the pyridine by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the 5'-O-DMT-thymidine as a white foam.[8]

Protocol 2: Detritylation of a DMT-Protected Nucleoside on Solid Support

This protocol outlines the removal of the DMT group from a nucleoside attached to a solid support, a key step in solid-phase oligonucleotide synthesis.

Materials:

-

DMT-protected nucleoside bound to a solid support (e.g., Controlled Pore Glass - CPG)

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM)

-

Acetonitrile (for washing)

Procedure:

-

The solid support with the DMT-protected nucleoside is contained within a synthesis column.

-

The deblocking solution (e.g., 3% TCA in DCM) is passed through the column for a specified time (typically 1-3 minutes).

-

The eluent, containing the orange DMT cation, is collected for spectrophotometric analysis of coupling efficiency.

-

The solid support is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMT cation.

-

The support is then dried under a stream of inert gas (e.g., argon) before proceeding to the next coupling step.

Protocol 3: Spectrophotometric Quantification of Trityl Cation for Coupling Efficiency

This protocol details the method for determining the efficiency of each coupling step by measuring the absorbance of the liberated DMT cation.

Materials:

-

Collected eluent from the detritylation step.

-

0.1 M p-toluenesulfonic acid monohydrate in acetonitrile (for dilution).[9]

-

UV-Vis Spectrophotometer.

Procedure:

-

Collect the entire volume of the acidic eluent from the detritylation step.

-

Dilute the collected sample to a known final volume (e.g., 10 mL) with 0.1 M p-toluenesulfonic acid monohydrate in acetonitrile.[9] This ensures complete ionization and stabilizes the color.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation, which is approximately 495-500 nm.[3][7][10]

-

Use a blank solution (the dilution solvent) to zero the spectrophotometer.

Calculation of Coupling Efficiency:

The stepwise coupling efficiency can be calculated by comparing the absorbance of the DMT cation released after the current coupling cycle to the absorbance from the previous cycle.

Average Stepwise Coupling Efficiency (%) = [(Absorbance of cycle n) / (Absorbance of cycle n-1)] x 100

The overall yield of the full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency.[11]

Overall Yield (%) = (Average Stepwise Coupling Efficiency)^(number of coupling cycles) x 100

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involving the DMT group.

References

- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabion.com [metabion.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. glenresearch.com [glenresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. trilinkbiotech.com [trilinkbiotech.com]

An In-depth Technical Guide to the Spectroscopic Properties of the Orange DMT Cation for Monitoring Reactions

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, primarily serving as a protecting group for the 5'-hydroxyl function of nucleosides. A key advantage of the DMT group is the generation of the intensely colored orange DMT cation upon its removal under acidic conditions. This distinct coloration provides a reliable and quantifiable method for monitoring the efficiency of each coupling step in the synthesis cycle. This technical guide provides a comprehensive overview of the spectroscopic properties of the DMT cation and its application in reaction monitoring.

Spectroscopic and Physicochemical Properties of the DMT Cation

The DMT cation exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which is the basis for its use in colorimetric assays. The generation of this stable carbocation is a result of the acid-catalyzed cleavage of the DMT ether linkage.

Table 1: Spectroscopic and Physicochemical Data for the DMT Cation

| Parameter | Value | Conditions | Reference(s) |

| Molar Mass | 303.4 g/mol | - | [1] |

| Appearance in Solution | Bright Orange | Acidic medium | [1] |

| Maximum Absorption (λmax) | 495 - 504 nm | Acidic solution (e.g., TCA or DCA in dichloromethane or acetonitrile) | [2][3][4][5] |

| Molar Extinction Coefficient (ε) at λmax | ~70,000 - 71,700 L·mol⁻¹·cm⁻¹ | At ~495-503 nm | [3][6][7] |

| Secondary Absorption Peak (λmax) | 410 nm | Acidic solution | [2] |

| Molar Extinction Coefficient (ε) at 410 nm | 28,690 L·mol⁻¹·cm⁻¹ | - | [2] |

Experimental Protocols

The primary application of monitoring the DMT cation is within the iterative cycle of solid-phase oligonucleotide synthesis. Below are the detailed methodologies for the detritylation step and the subsequent quantification of the released DMT cation.

Protocol 1: Acid-Catalyzed Detritylation in Oligonucleotide Synthesis

This protocol describes the removal of the 5'-DMT protecting group from a solid-support-bound nucleoside or oligonucleotide.

Materials:

-

DMT-protected nucleoside bound to a solid support (e.g., Controlled Pore Glass - CPG).

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent such as dichloromethane or toluene.[8][9]

-

Washing solvent: Acetonitrile or dichloromethane.

-

Quenching solution (optional): A mild base in a suitable solvent.

Procedure:

-

The solid support with the DMT-protected oligonucleotide is contained within a synthesis column.

-

The deblocking solution (e.g., 3% TCA in dichloromethane) is passed through the column.[8] The acid cleaves the ether linkage between the 5'-hydroxyl group and the DMT group.

-

The cleavage results in a free 5'-hydroxyl group on the support-bound oligonucleotide and the release of the DMT cation into the solution.

-

The eluent, containing the orange DMT cation, is collected for quantification.[4]

-

The solid support is thoroughly washed with a solvent like acetonitrile to remove all traces of the acid and the DMT cation.

-

(Optional) A quenching solution can be used to neutralize any residual acid before proceeding to the next step in the synthesis cycle.

Protocol 2: Spectrophotometric Quantification of DMT Cation

This protocol outlines the method for quantifying the amount of DMT cation released, which directly correlates with the coupling efficiency of the preceding synthesis step.

Materials and Equipment:

-

Collected eluent from the detritylation step.

-

UV-Vis Spectrophotometer.

-

Cuvettes with a 1 cm path length.

-

Dilution solvent (if necessary): Typically the deblocking solution or 0.1 M p-toluenesulfonic acid in acetonitrile.[2][9]

Procedure:

-

The collected orange-colored eluent containing the DMT cation is transferred to a cuvette. If the color is too intense, the solution should be diluted to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5 AU).[9]

-

The absorbance of the solution is measured at the λmax of the DMT cation (approximately 495-504 nm).[5]

-

The concentration of the DMT cation is calculated using the Beer-Lambert law: A = εbc where:

-

The total amount of DMT cation released is calculated by multiplying the concentration by the total volume of the collected eluent. This value is then used to determine the yield of the coupling reaction.

Visualizations

Chemical Reaction and Signaling Pathway

The detritylation reaction is a key step that "signals" the success of the previous coupling reaction in oligonucleotide synthesis.

References

- 1. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. biotage.com [biotage.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide Based on the Primary Literature

For researchers, scientists, and professionals in drug development, the ability to synthesize custom oligonucleotides with precision and efficiency is paramount. This capability hinges on the strategic use of protecting groups, and among the most vital of these is the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide explores the primary literature that first described the use of the DMT group as a protecting agent for the 5'-hydroxyl function of nucleosides, a foundational development that paved the way for modern automated DNA and RNA synthesis.

The introduction of the DMT group is attributed to the pioneering work of H. G. Khorana and his colleagues. In a seminal 1963 paper published in the Journal of the American Chemical Society, titled "Studies on Polynucleotides. XXIV. The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4). Protected Derivatives of Deoxyribonucleosides and New Syntheses of Deoxyribonucleoside-3' Phosphates," Schaller, Weimann, Lerch, and Khorana detailed the synthesis and application of this acid-labile protecting group.[1] This work was a critical step forward in the chemical synthesis of polynucleotides, offering a protecting group that could be selectively removed under mild acidic conditions without affecting other protecting groups on the nucleobase or the phosphodiester linkage.[1]

Quantitative Data from the Primary Literature

The 1963 paper by Khorana's group provides crucial quantitative data on the synthesis and properties of 5'-O-dimethoxytrityl derivatives of nucleosides. The following table summarizes the reported yields for the preparation of these key intermediates.

| Compound | Starting Material | Reagent | Solvent | Yield (%) |

| 5'-O-Dimethoxytritylthymidine | Thymidine | 4,4'-Dimethoxytrityl chloride | Pyridine | 85 |

| N-Benzoyl-5'-O-dimethoxytrityl-2'-deoxyadenosine | N-Benzoyl-2'-deoxyadenosine | 4,4'-Dimethoxytrityl chloride | Pyridine | 80 |

| N-Benzoyl-5'-O-dimethoxytrityl-2'-deoxycytidine | N-Benzoyl-2'-deoxycytidine | 4,4'-Dimethoxytrityl chloride | Pyridine | 82 |

| N-Isobutyryl-5'-O-dimethoxytrityl-2'-deoxyguanosine | N-Isobutyryl-2'-deoxyguanosine | 4,4'-Dimethoxytrityl chloride | Pyridine | 75 |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature, providing a practical guide for the synthesis of 5'-O-DMT protected nucleosides.

General Procedure for the Synthesis of 5'-O-Dimethoxytrityl Nucleosides

This protocol is based on the method described by Schaller, Weimann, Lerch, and Khorana in their 1963 publication.[1]

Materials:

-

Appropriate N-acyl-2'-deoxynucleoside (e.g., N-Benzoyl-2'-deoxyadenosine)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous benzene

-

Chloroform

-

Petroleum ether

-

Silica gel for chromatography

Procedure:

-

The N-acyl-2'-deoxynucleoside is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in a minimal amount of anhydrous pyridine.

-

A slight excess (typically 1.1 to 1.2 equivalents) of 4,4'-dimethoxytrityl chloride is added to the solution.

-

The reaction mixture is allowed to stand at room temperature for several hours (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled in an ice bath, and a small amount of water is added to quench any unreacted DMT-Cl.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a small amount of chloroform and purified by chromatography on a silica gel column. The column is eluted with a gradient of methanol in chloroform.

-

The fractions containing the desired 5'-O-dimethoxytrityl derivative are collected and the solvent is evaporated.

-

The product is typically obtained as a solid foam after co-evaporation with anhydrous benzene and precipitation from a solvent such as petroleum ether.

Visualizing the Core Concepts

To better illustrate the logical flow and chemical transformations involved in the use of the DMT protecting group, the following diagrams have been generated using the DOT language.

Caption: Workflow of DMT protection and deprotection of a nucleoside.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The pioneering work of Khorana and his team in introducing the DMT group was a watershed moment in nucleic acid chemistry. The properties of this protecting group—facile introduction, stability to subsequent reaction conditions, and clean, quantitative removal—were instrumental in the development of the phosphodiester and, later, the phosphoramidite methods of oligonucleotide synthesis. This foundational research laid the groundwork for the automated synthesis of DNA and RNA, a technology that continues to be a cornerstone of modern molecular biology and drug development.

References

Methodological & Application

Application Note and Detailed Protocol for 5'-DMT Protection of Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction